6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
The compound 6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic heterocyclic system combining pyrazole and quinoline moieties.
Synthesis: The compound is synthesized via a multi-step route starting from 2,4-dichloroquinoline-3-carbonitrile (1). Key steps involve the formation of a phosphazene intermediate (6), followed by cyclization and functionalization to introduce the 3,4-dimethylphenyl and phenyl substituents at positions 1 and 3, respectively .
Properties
IUPAC Name |
6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-14-8-9-18(10-15(14)2)29-24-19-11-17(25)12-21(26)23(19)27-13-20(24)22(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXRKOMAZUGVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,8-Dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory, anti-cancer, and other therapeutic properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H15Cl2N3
- Molecular Weight : 368.25 g/mol
Anti-inflammatory Effects
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit notable anti-inflammatory properties. A study evaluated the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that this compound significantly reduced NO levels, implicating its potential as an anti-inflammatory agent.
| Compound | IC50 (μM) | Cytotoxicity (%) |
|---|---|---|
| This compound | 0.39 | 9% at 10 μM |
The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) was also observed, suggesting a mechanism through which this compound exerts its anti-inflammatory effects .
Anti-cancer Activity
In addition to its anti-inflammatory properties, this compound has been investigated for its anti-cancer potential. Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of cell cycle proteins and the activation of apoptotic pathways.
Case Study : In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a possible mechanism for its anti-cancer effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinoline derivatives. Variations in substitution patterns on the phenyl rings significantly influence the potency and selectivity of these compounds.
Key Findings:
- Ortho vs. Para Substitution : Para-substituted compounds generally exhibited higher inhibitory activity against NO production compared to their ortho counterparts.
- Electron Donating Groups : The presence of electron-donating groups at specific positions on the phenyl ring enhances anti-inflammatory activity while potentially reducing cytotoxicity .
Comparison with Similar Compounds
Structural Features :
- Chlorine substituents at C6 and C8: Increase lipophilicity and influence intermolecular interactions.
- 3,4-Dimethylphenyl group at N1: Enhances steric effects and modulates solubility.
- Phenyl group at C3: Contributes to π-π stacking interactions in biological targets.
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Pharmacological and Physicochemical Properties
- Anti-Inflammatory Activity: Amino-substituted derivatives (e.g., 2i and 2m) exhibit submicromolar IC₅₀ values against NO production, surpassing dichloro analogues in potency . The target compound’s dichloro groups may enhance target binding but reduce solubility compared to hydrophilic amino substituents.
- Anticancer Potential: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., Br, Cl) show affinity for kinase targets like CDK2/cyclin A .
- Photophysical Properties : Derivatives with extended aryl groups (e.g., 6,8-diphenyl) display tunable fluorescence, relevant for imaging applications .
Key Structural Advantages of the Target Compound
- Dichloro Substituents: Improve metabolic stability and membrane permeability compared to non-halogenated analogues.
- 3,4-Dimethylphenyl Group: May reduce off-target interactions by sterically blocking non-specific binding pockets.
- Synergistic Effects : The combination of Cl, Me, and Ph groups could balance lipophilicity and target engagement.
Preparation Methods
Preparation of 6,8-Dibromo-1H-Pyrazolo[4,3-c]Quinoline Intermediate
The synthesis begins with the formation of a dibrominated pyrazoloquinoline scaffold. A one-pot reaction between 3-methyl-1-aryl-1H-pyrazol-5-amine and arylglyoxal in the presence of TPAB yields 6,8-dibromo-1H-pyrazolo[4,3-c]quinoline. Cyclic 1,3-dicarbonyl compounds facilitate intramolecular condensation, with TPAB enhancing reaction efficiency (90–98% yields).
Reaction Conditions
Aryl Group Functionalization via Suzuki-Miyaura Coupling
The 1-(3,4-dimethylphenyl) and 3-phenyl groups are introduced via palladium-catalyzed cross-coupling. Using Pd(PPh3)4 and K2CO3, the dichlorinated intermediate reacts with 3,4-dimethylphenylboronic acid and phenylboronic acid.
Representative Procedure
- Substrate : 6,8-Dichloro-1H-pyrazolo[4,3-c]quinoline (1 mmol).
- Boronic Acids : 3,4-Dimethylphenylboronic acid (1.2 equiv), Phenylboronic acid (1.2 equiv).
- Conditions : Pd(PPh3)4 (5 mol%), K2CO3 (3 equiv), DME/H2O (4:1), 80°C, 24 h.
- Yield : 78%.
Multi-Component Reaction (MCR) Strategies
One-Pot Synthesis Using Arylglyoxals and Pyrazolamines
Arylglyoxals, 3-methyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine, and 1,3-cyclohexanedione undergo Knoevenagel-Michael-cyclization sequences to form the pyrazoloquinoline core. Chlorine atoms are introduced in situ using hexachloroethane as a chlorinating agent.
Key Advantages
- Atom Economy : 92% (theoretical).
- Regioselectivity : Chlorination favors positions 6 and 8 due to electronic effects.
- Yield : 88%.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
X-Ray Crystallography
Single-crystal X-ray analysis confirms the fused pyrazoloquinoline structure, with bond lengths and angles consistent with DFT calculations. The dihedral angle between the pyrazole and quinoline rings is 12.5°, indicating moderate conjugation.
Challenges and Limitations
- Regioselective Chlorination : Competing chlorination at positions 5 and 7 occurs without directing groups (15–20% side products).
- Cross-Coupling Efficiency : Steric hindrance from the 3,4-dimethylphenyl group reduces Suzuki-Miyaura yields to 65–78%.
- Solvent Dependency : TPAB-catalyzed reactions require precise water/acetone ratios; deviations lower yields by 30%.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6,8-dichloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves condensation of substituted phenylhydrazines with halogenated quinoline precursors. Key steps include:
- Step 1 : Formation of a pyrazole ring via cyclization under acidic conditions (e.g., HCl/EtOH, 80°C).
- Step 2 : Introduction of dichloro substituents via electrophilic aromatic substitution using Cl₂ or SOCl₂.
- Step 3 : Coupling with 3,4-dimethylphenyl groups via Ullmann or Buchwald-Hartwig amination .
- Critical Parameters : Solvent polarity (e.g., DMF vs. acetonitrile), temperature control (±2°C), and catalyst choice (e.g., Pd/C for cross-coupling) significantly affect purity (HPLC >95%) and yield (50–70%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Contradiction Management : Discrepancies in NOESY data (e.g., spatial proximity of Cl and methyl groups) are resolved via X-ray crystallography to validate stereoelectronic effects .
Advanced Research Questions
Q. How do substituent effects (e.g., Cl, methyl, phenyl) influence the compound’s bioactivity and binding kinetics?
- Structure-Activity Relationship (SAR) :
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate substituent effects with target affinity .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values across cell-based assays?
- Root Causes : Variability arises from assay conditions (e.g., serum concentration, incubation time) and cell line heterogeneity (e.g., P-gp expression in MDR cancer cells) .
- Solutions :
- Standardize protocols: Use serum-free media and fixed incubation times (48 hrs).
- Validate via orthogonal assays (e.g., SPR for binding kinetics, Western blot for downstream pathway inhibition) .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Approach :
- ADMET Prediction : Use QikProp to optimize logS (>−4.5) and CYP450 inhibition profiles.
- Metabolic Hotspots : Identify vulnerable sites (e.g., para-Cl) for deuteration or fluorination to block oxidative metabolism .
- Validation : In vitro microsomal stability assays (t₁/₂ >60 mins) confirm predictions .
Methodological Challenges
Q. What strategies mitigate byproduct formation during dichlorination?
- Issue : Competing sulfonation or over-chlorination at C5/C7 positions.
- Solutions :
- Use SOCl₂/PCl₅ at 0°C for regioselectivity.
- Monitor reaction progress via TLC (hexane:EtOAc 4:1) and quench intermediates with NaHCO₃ .
Q. How to address low reproducibility in biological assays due to compound aggregation?
- Preventive Measures :
- Pre-dissolve in DMSO (final concentration <0.1%) with sonication (30 mins).
- Include polysorbate-80 (0.01%) to stabilize colloidal dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
